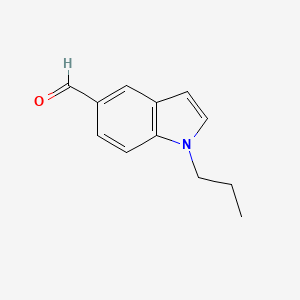

1-Propyl-1H-indole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQHRKPFFXQKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indole Nucleus: a Cornerstone of Heterocyclic Chemistry

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a paramount structural motif in the realm of heterocyclic chemistry. nih.govijpsr.comresearchgate.net Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological and chemical significance. researchgate.netbohrium.com The indole scaffold is a key component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a multitude of secondary metabolites, including the neurotransmitter serotonin. nih.gov

The unique electronic properties of the indole ring system, characterized by its electron-rich nature, render it highly reactive towards electrophilic substitution, particularly at the C3 position. nih.gov This inherent reactivity, coupled with the ability of the N-H proton to be substituted, provides a versatile platform for chemical modification. nih.gov The structural rigidity and planarity of the indole nucleus also contribute to its ability to interact with biological macromolecules, making it a "privileged scaffold" in medicinal chemistry. ijpsr.combohrium.com

Substituted Indoles: Versatile Scaffolds for Innovation

The true synthetic power of the indole (B1671886) core is realized in its substituted derivatives, which serve as versatile organic scaffolds for the construction of complex molecular architectures. bohrium.comnumberanalytics.comrsc.org The strategic placement of various functional groups onto the indole ring system can dramatically modulate the molecule's steric and electronic properties, leading to a diverse array of biological activities. mdpi.comresearchgate.net

The development of efficient and regioselective methods for the synthesis of substituted indoles has been a major focus of organic chemistry. organic-chemistry.org These methods allow for the precise installation of substituents at various positions of the indole nucleus, including the nitrogen atom and the benzene (B151609) and pyrrole (B145914) rings. organic-chemistry.org This chemical tractability has enabled the creation of extensive libraries of indole derivatives for high-throughput screening in drug discovery programs. organic-chemistry.org The ability to fine-tune the properties of the indole scaffold through substitution has led to the development of numerous successful therapeutic agents. mdpi.com

The Role of Aldehyde Functionalized Indoles in Synthesis and Application

The introduction of an aldehyde group onto the indole (B1671886) scaffold, creating aldehyde-functionalized indoles, significantly enhances its utility in synthetic and applied chemistry. nih.govresearchgate.net The aldehyde functionality is a versatile chemical handle that can participate in a wide range of chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. nih.gov This allows for the facile elaboration of the indole core into more complex heterocyclic systems.

Indole-3-carboxaldehyde, for instance, is a well-established intermediate in the synthesis of various biologically active compounds and natural products. ekb.eg Similarly, indole-5-carboxaldehyde (B21537) is utilized as a reactant in the preparation of compounds with potential anti-proliferative and anti-inflammatory properties. sigmaaldrich.com The reactivity of the aldehyde group provides a gateway for the introduction of diverse molecular fragments, further expanding the chemical space accessible from the indole scaffold.

The Specific Research Relevance of 1 Propyl 1h Indole 5 Carbaldehyde

Strategic Approaches for Indole Ring Formation

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. These methods can be adapted to produce substituted systems like the one .

Fischer Indole Synthesis and its Adaptations for Substituted Systems

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole ring. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comthermofisher.com

The general mechanism proceeds through several key steps:

Formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a carbonyl compound.

Isomerization of the phenylhydrazone to its enamine tautomer.

A nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which breaks the weak N-N bond.

The resulting di-imine intermediate undergoes rearomatization.

Intramolecular cyclization by the attack of the nucleophilic amine onto the imine carbon, forming an aminal.

Elimination of ammonia (B1221849) with subsequent aromatization to yield the final indole product. wikipedia.orgbyjus.com

For the synthesis of an indole with a 5-carbaldehyde group, a (4-formylphenyl)hydrazine would be a logical starting material, reacted with an appropriate carbonyl compound. The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. wikipedia.orgmdpi.com The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com

Table 1: Common Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples | Reference(s) |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid | wikipedia.orgmdpi.com |

A key consideration for unsymmetrical ketones is regioselectivity, which can be influenced by the acidity of the medium and steric factors. thermofisher.com

Larock Indole Synthesis and Palladium-Catalyzed Annulations for N-Alkylated Indoles

The Larock indole synthesis, or Larock heteroannulation, is a powerful palladium-catalyzed reaction that forms 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and offers excellent regioselectivity, generally placing the sterically bulkier group of the alkyne at the C-2 position of the indole. nih.gov

The catalytic cycle typically involves:

Reduction of a Pd(II) precursor to Pd(0).

Oxidative addition of the ortho-iodoaniline to the Pd(0) center.

Coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization where the nitrogen displaces the halide on the palladium intermediate.

Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. ub.edu

To synthesize this compound, one could start with an N-propylated ortho-iodoaniline bearing a formyl group at the para-position. The reaction tolerates a wide range of functional groups on both the aniline (B41778) and alkyne partners. nih.gov N-acetyl, N-tosyl, and N-methyl derivatives of ortho-iodoanilines have been used successfully, indicating that an N-propyl group is well-tolerated. wikipedia.org

Table 2: Typical Reagents and Conditions for Larock Indole Synthesis

| Component | Examples | Notes | Reference(s) |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂ | Often used as a precatalyst. | wikipedia.orgub.edu |

| Ligand | PPh₃ (Triphenylphosphine) | Not always required but can improve efficiency. | wikipedia.org |

| Base | Na₂CO₃, K₂CO₃, KOAc | An excess of a carbonate or acetate (B1210297) base is common. | wikipedia.org |

| Additive | LiCl, n-Bu₄NCl | Chloride salts are often crucial for the reaction. | wikipedia.org |

Emerging Multicomponent Reaction (MCR) Strategies for Indole Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. rsc.orgresearchgate.net This approach is valued for its operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. researchgate.netnih.gov

Indoles are frequently used as components in MCRs, typically leveraging the nucleophilicity of the C-3 position. rsc.orgnih.gov For example, the one-pot reaction of an indole, an aldehyde, and a third component like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to complex indolyl-substituted heterocycles. nih.gov While a specific MCR to directly form this compound may not be established, the principles of MCRs could be applied to construct a suitably substituted indole scaffold. A hypothetical MCR could involve an N-propylated indole reacting with glyoxal (B1671930) or a similar dicarbonyl species to introduce the aldehyde functionality at a different position, which would then require subsequent synthetic steps. The power of MCRs lies in their ability to build complex scaffolds that can be further elaborated into the desired target. nih.gov

Methods for N1-Propylation of Indole Precursors

If an indole-5-carbaldehyde precursor is synthesized first, the final step is the introduction of the propyl group onto the indole nitrogen.

Direct N-Alkylation Procedures

The most common method for the N-alkylation of indoles is a direct nucleophilic substitution reaction. This two-step, one-pot procedure involves:

Deprotonation: The indole N-H proton is relatively acidic (pKa ≈ 17) and can be removed by a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. youtube.com

Alkylation: The resulting anion is treated with an alkylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in an Sₙ2 reaction to form the N-propylated product. youtube.com

This method is highly effective for primary alkyl halides. The presence of an electron-withdrawing carbonyl group on the indole ring increases the acidity of the N-H proton, facilitating the deprotonation step. youtube.com

Beyond the classic NaH/alkyl halide system, modern catalytic methods have been developed. These include copper-catalyzed cross-coupling between indoles and N-tosylhydrazones rsc.org and iridium-catalyzed N-alkylation using alcohols as the alkylating agents in environmentally benign solvents like water. organic-chemistry.org Enantioselective N-alkylation methods using chiral catalysts have also been developed for more complex substrates. nih.govmdpi.com

Table 3: Comparison of N-Alkylation Methods for Indoles

| Method | Base/Catalyst | Alkylating Agent | Key Features | Reference(s) |

|---|---|---|---|---|

| Classical Sₙ2 | Sodium Hydride (NaH) | Propyl bromide, Propyl iodide | Widely used, reliable for primary halides. | youtube.com |

| Copper-Catalyzed | CuI / (p-tolyl)₃P | N-tosylhydrazones | Alternative to alkyl halides. | rsc.org |

| Iridium-Catalyzed | Iridium complex | Primary alcohols (e.g., propanol) | Green chemistry approach, uses alcohols directly. | organic-chemistry.org |

Incorporation of Propyl Moieties During Ring Construction

One of the most classical and versatile methods for constructing the indole nucleus is the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction allows for the direct incorporation of the N-propyl group by starting with an appropriately substituted phenylhydrazine.

The process begins with the reaction of N-propylphenylhydrazine with an aldehyde or ketone under acidic conditions to form an N-propylphenylhydrazone. thermofisher.com This intermediate, upon heating in the presence of an acid catalyst (such as polyphosphoric acid, zinc chloride, or Brønsted acids), undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org The subsequent cyclization and elimination of an ammonia molecule yield the aromatic indole ring, in this case, the 1-propyl-1H-indole core. To obtain the final target molecule, a subsequent formylation at the C5 position would be necessary. The choice of the carbonyl partner in the Fischer synthesis determines the substitution pattern at the C2 and C3 positions of the resulting indole.

Introduction of the Formyl Group at the C5 Position

Attaching a formyl group to the C5 position of a 1-propyl-1H-indole scaffold requires regioselective control, as the indole ring has multiple potential sites for electrophilic substitution. The C3 position is the most nucleophilic and kinetically favored site for such reactions. stackexchange.com Therefore, direct formylation of 1-propyl-1H-indole typically yields the 3-formyl isomer. To achieve C5-formylation, strategies must be employed to either block the C3 position or use specialized reagents that favor other positions.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). semanticscholar.org While this reaction is highly efficient for indoles, it exhibits a strong preference for the C3 position due to the stabilization of the cationic intermediate (σ-complex) where the benzene (B151609) ring's aromaticity is preserved. stackexchange.com

To direct the Vilsmeier-Haack formylation to the C5 position of 1-propyl-1H-indole, a blocking group strategy is necessary. This involves first protecting the more reactive C3 position with a removable group, such as a trialkylsilyl group (e.g., triisopropylsilyl). With the C3 position blocked, the electrophilic attack from the Vilsmeier reagent is directed to other positions on the benzene portion of the indole ring, including C5. Following the formylation reaction, the blocking group at C3 can be selectively removed under mild conditions to yield the desired this compound. The choice of an N-protecting group can also influence the regioselectivity of electrophilic substitution on the indole ring. beilstein-journals.org

Directed ortho-metalation (DoM) is a powerful synthetic tool for achieving regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a desired functional group.

For the C5-formylation of 1-propyl-1H-indole, a DMG would need to be installed at the C4 position. A suitable DMG, such as a carboxamide or O-carbamate, would direct a strong base like n-butyllithium or sec-butyllithium (B1581126) to selectively deprotonate the C5 position. The resulting C5-lithiated indole can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group. This method offers high regioselectivity but requires a multi-step sequence involving the introduction and potential subsequent removal of the directing group.

Beyond the Vilsmeier-Haack and DoM strategies, other formylation methods can be considered. Classical Friedel-Crafts acylation reactions, while fundamental, often require harsh Lewis acid catalysts and can suffer from poor regioselectivity with highly activated systems like indoles.

More contemporary methods offer milder conditions and improved selectivity. For instance, boron trifluoride (BF₃·OEt₂) catalyzed formylation using trimethyl orthoformate as the formyl source has been shown to be effective for a range of indoles, providing access to C3, C2, C6, and C7 formylated products under neat, ambient conditions. nih.gov The regioselectivity in these reactions can be influenced by the substitution pattern on the indole nucleus, offering a potential pathway to C5-functionalized products.

Integrated Synthetic Sequences for this compound

A highly practical and efficient approach to synthesizing this compound involves a sequential process starting from a commercially available, pre-functionalized indole. The most direct route is the N-alkylation of indole-5-carbaldehyde.

In this sequence, indole-5-carbaldehyde serves as the starting material. The N-H proton of the indole is deprotonated using a suitable base, followed by alkylation with a propyl halide, such as 1-bromopropane or 1-iodopropane. This method circumvents the challenges associated with regioselective C5-formylation by introducing the aldehyde group at the outset.

The key step in the integrated sequence described above is the N-alkylation of indole-5-carbaldehyde. Optimization of this step is crucial for maximizing the yield and minimizing side products, particularly C-alkylation. Classical conditions for indole N-alkylation often involve a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or tetrahydrofuran (B95107) (THF). rsc.org The choice of reaction parameters significantly impacts the outcome.

Heating has been shown to favor the desired N-alkylation over competing C-alkylation. For example, in related systems, increasing the reaction temperature to 80 °C after the addition of base and solvent resulted in complete N-alkylation with high isolated yields. rsc.org The selection of the base and solvent system is also critical; combinations of potassium carbonate (K₂CO₃) in DMF are also effective for promoting N-alkylation.

The following table illustrates how reaction conditions can be varied to optimize the N-alkylation of indole derivatives, based on findings from related systems.

| Entry | Base (Equivalents) | Alkylating Agent | Solvent | Temperature (°C) | Time | Outcome/Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | NaH (1.2 eq) | Benzyl Bromide | THF | 25 | 5 min | Predominantly C3-alkylation | rsc.org |

| 2 | NaH (4 eq) | Benzyl Bromide | THF/DMF (4:1) | 25 | 5 min | Improved N/C ratio | rsc.org |

| 3 | NaH (4 eq) | Benzyl Bromide | DMF | 80 | <15 min | Complete N-alkylation (91% Yield) | rsc.org |

| 4 | K₂CO₃ (3 eq) | Propargyl Bromide | DMF | 50 | 4 h | N-alkylation (68-75% Yield) |

One-Pot Synthetic Protocols for Efficiency

The development of one-pot synthetic protocols is a key objective in modern organic chemistry, aiming to reduce reaction time, resource consumption, and waste generation by combining multiple reaction steps into a single operation. While a specific one-pot synthesis for this compound is not extensively documented, analogous one-pot procedures for related indole derivatives suggest viable pathways.

One such approach is the Fischer indolisation followed by N-alkylation. rsc.org This method allows for the rapid generation of 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org A typical procedure involves the microwave-assisted reaction of an appropriate aryl hydrazine (B178648) and a ketone to form the indole core, followed by in-situ N-alkylation with an alkyl halide. rsc.org Although the substitution pattern of the target molecule differs, the principle of a one-pot indolisation-alkylation sequence is a promising strategy for efficient synthesis.

Another relevant one-pot methodology involves the synthesis of multisubstituted 1-alkoxyindoles. nih.gov This process includes a series of consecutive reactions, including nitro reduction, intramolecular condensation, and nucleophilic addition, followed by in-situ alkylation. nih.gov Such multi-step one-pot reactions highlight the potential for developing highly efficient and convergent synthetic routes to complex indole derivatives.

A plausible one-pot synthesis of this compound could involve the direct N-propylation of indole-5-carbaldehyde under conditions that also facilitate a preceding or subsequent reaction without the need for intermediate isolation. The following table outlines a conceptual one-pot approach based on established indole syntheses.

Table 1: Conceptual One-Pot Synthesis for this compound

| Step | Reaction Type | Reagents and Conditions | Key Advantages |

|---|---|---|---|

| 1 | Fischer Indolisation | Substituted Phenylhydrazine, Aldehyde/Ketone Precursor, Acid Catalyst (e.g., polyphosphoric acid), Heat | Formation of the indole core from simple precursors. |

| 2 | In-situ N-propylation | Propyl Halide (e.g., 1-bromopropane), Base (e.g., NaH, K₂CO₃), DMF or THF | Avoids isolation of the intermediate indole, saving time and resources. |

Sustainable Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for minimizing environmental impact. The synthesis of this compound can be approached with these principles in mind, focusing on the use of green solvents, catalyst-free conditions, and energy-efficient processes.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of indole derivatives often rely on volatile and hazardous organic solvents. Green alternatives, such as water and ionic liquids, offer significant advantages.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants for indole synthesis may have limited water solubility, the use of water as a reaction medium is being explored for various heterocyclic syntheses. tandfonline.com

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They are characterized by their low vapor pressure, high thermal stability, and recyclability. researchgate.netorganic-chemistry.org The N-alkylation of indoles, a key step in the synthesis of this compound, has been successfully carried out in ionic liquids. researchgate.netorganic-chemistry.org For instance, the alkylation of indole with alkyl halides in the presence of a base like potassium hydroxide (B78521) can be efficiently performed in ionic liquids such as [Bmim][PF₆] or [Bmim][BF₄]. organic-chemistry.org These reactions often exhibit high regioselectivity for N-substitution. organic-chemistry.org The use of ionic liquids can also enhance reaction rates compared to conventional organic solvents. researchgate.net

Table 2: Comparison of Solvents for N-Alkylation of Indoles

| Solvent | Advantages | Disadvantages | Relevant Findings |

|---|---|---|---|

| Water | Non-toxic, non-flammable, abundant, inexpensive. | Poor solubility of many organic reactants. | Used in some green syntheses of indole derivatives. tandfonline.com |

| Ionic Liquids | Low vapor pressure, high thermal stability, recyclable, can act as catalysts. | Can be expensive, potential toxicity of some ILs needs consideration. | Shown to be effective for the N-alkylation of indoles, with high yields and regioselectivity. researchgate.netorganic-chemistry.org |

| DMF, THF | Good solubility for reactants and reagents. | Volatile, flammable, potential health hazards. | Commonly used in traditional N-alkylation protocols. rsc.org |

The development of catalyst-free reactions is a significant goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts and simplifies product purification. While many indole syntheses rely on catalysts, certain reactions can be performed under catalyst-free conditions.

For instance, the addition of indole to aldehydes can occur under neat (solvent-free) conditions at elevated temperatures. nih.gov While this often leads to the formation of bis(indolyl)methanes, it demonstrates the potential for catalyst-free C-C bond formation involving the indole nucleus. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation, represent another environmentally benign approach. tandfonline.comresearchgate.net These methods reduce waste and can lead to shorter reaction times and higher yields. tandfonline.com The synthesis of various indole derivatives has been achieved under solvent-free conditions, highlighting a promising avenue for the synthesis of this compound. beilstein-journals.org

Energy efficiency is a key principle of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and reducing energy consumption compared to conventional heating methods. nih.govajrconline.org

Microwave irradiation has been successfully applied to various indole syntheses, including the Fischer indole synthesis and N-alkylation reactions. researchgate.netnih.gov For example, the N-alkylation of indole-3-carbaldehyde derivatives has been shown to proceed with excellent yields and significantly shorter reaction times under microwave irradiation compared to conventional heating. This suggests that the N-propylation of indole-5-carboxaldehyde to produce the target compound could be made more energy-efficient through the application of microwave technology. The rapid heating and potential for solvent-free conditions make MAOS an attractive option for the sustainable synthesis of this compound. tandfonline.comajrconline.org

Table 3: Comparison of Heating Methods for Indole Synthesis

| Heating Method | Advantages | Disadvantages | Application to this compound Synthesis |

|---|---|---|---|

| Conventional Heating | Well-established and widely used. | Slow heating, potential for side reactions due to prolonged reaction times. | Standard method for many documented indole syntheses. |

| Microwave Irradiation | Rapid and uniform heating, shorter reaction times, often higher yields, enables solvent-free reactions. | Requires specialized equipment, potential for pressure buildup. | Highly applicable for both the formation of the indole ring and the subsequent N-propylation step, leading to a more energy-efficient process. nih.gov |

Spectroscopic Data for this compound Currently Unavailable in Public Domain

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound (CAS No. 1072493-14-1) is not publicly available at this time. While information and spectral data for analogous compounds, such as indole-3-carbaldehyde and various N-substituted indoles, are accessible, a detailed analysis as requested for this compound cannot be accurately generated without the primary spectral data.

The requested article, focusing on the detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization, including specific chemical shift assignments and vibrational band analysis, is contingent on the availability of this foundational data. Extensive searches for research articles detailing the synthesis and characterization of this compound have not yielded the necessary spectroscopic details.

Although general spectral characteristics can be inferred from structurally similar molecules, a scientifically rigorous and accurate article as per the provided outline necessitates the actual experimental data for the compound . The creation of detailed data tables for ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies, is therefore not possible.

Further investigation into specialized chemical research databases or direct contact with chemical suppliers who list this compound may be required to obtain the specific spectroscopic information needed for a thorough analysis. Without access to these proprietary or unpublished data, the generation of the requested article with the specified level of detail and accuracy cannot be fulfilled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the conjugated systems and chromophores present.

Analysis of Electronic Absorption Properties and Chromophoric Contributions

The UV-Vis absorption spectrum of this compound is dominated by the electronic structure of the indole-5-carbaldehyde chromophore. The indole ring itself exhibits characteristic absorption bands. nist.gov Typically, two main absorption bands, the 1La and 1Lb bands, are observed for the indole scaffold, arising from π-π* transitions. researchgate.net

The introduction of a carbaldehyde group (-CHO) at the 5-position of the indole ring extends the conjugation of the system. This substituent acts as an auxochrome and a chromophore, leading to a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to the parent indole. The electron-withdrawing nature of the aldehyde group facilitates intramolecular charge transfer (ICT) upon excitation, further influencing the absorption profile.

The N-propyl group attached to the indole nitrogen is expected to have a minor electronic effect. As an alkyl group, it acts as a weak electron-donating group, which may cause a slight additional red-shift in the absorption bands compared to the unsubstituted indole-5-carbaldehyde. sigmaaldrich.comsigmaaldrich.com The primary electronic transitions remain those associated with the indole-5-carbaldehyde framework.

Table 1: Predicted UV Absorption Data for this compound in a Non-polar Solvent (Based on data for analogous indole compounds)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π* (1La) | ~295-305 | High |

| π → π* (1Lb) | ~260-270 | Moderate |

| n → π* | ~330-340 | Low |

Note: The n→π transition, originating from the non-bonding electrons of the aldehyde's oxygen atom, is typically weak and may be obscured by the more intense π→π* bands.*

Impact of Solvent Polarity on Absorption Maxima (Solvatochromism)

Solvatochromism describes the shift in the position of a compound's absorption or emission bands with a change in solvent polarity. For molecules like this compound, where an electron-donating indole ring is conjugated with an electron-withdrawing carbaldehyde group, the excited state is generally more polar than the ground state.

Consequently, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization typically leads to a bathochromic (red) shift in the π-π* absorption bands as the solvent polarity increases. Conversely, the n-π* transition often shows a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding. Observing the solvatochromic behavior can thus help in assigning the nature of the electronic transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₃NO. HRMS can distinguish this formula from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 2: Calculated Molecular Mass of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Monoisotopic Mass | 187.0997 g/mol |

| Average Mass | 187.241 g/mol |

The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O) and is the value determined by HRMS.

Analysis of Characteristic Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) which then undergoes fragmentation. The analysis of these fragmentation patterns provides valuable structural information. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of aldehydes and N-alkylated indoles. libretexts.org

α-Cleavage: A common fragmentation for aldehydes is the loss of a hydrogen radical (H•) from the aldehyde group, resulting in a stable acylium ion at [M-1]⁺. Another α-cleavage is the loss of the formyl radical (•CHO), leading to a peak at [M-29]⁺. miamioh.edu

Loss of the N-Propyl Group: Cleavage of the N-alkyl chain is a characteristic fragmentation for N-substituted compounds. This can occur through the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 144, corresponding to the indole-5-carbaldehyde cation. Alternatively, loss of a propene molecule (C₃H₆) via a rearrangement can lead to a fragment at m/z 145, corresponding to the parent indole-5-carbaldehyde molecular ion. sigmaaldrich.com

Indole Ring Fragmentation: The stable indole ring itself can fragment, although this typically requires higher energy. Common fragments from the indole core include the loss of HCN (m/z 27). nist.gov

McLafferty Rearrangement: For aldehydes with a sufficiently long alkyl chain containing a γ-hydrogen, a McLafferty rearrangement is possible. youtube.com In the case of the N-propyl group, this specific rearrangement is not applicable in its classic form as it involves the carbonyl group's own chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (predicted) | Identity of Fragment | Fragmentation Pathway |

| 187 | [M]⁺˙ | Molecular Ion |

| 186 | [M-1]⁺ | Loss of H• from aldehyde |

| 158 | [M-29]⁺ | Loss of •CHO from aldehyde OR Loss of C₂H₅• from propyl group |

| 144 | [M-43]⁺ | Loss of •C₃H₇ (propyl radical) |

| 145 | [M-42]⁺ | Loss of C₃H₆ (propene) |

| 116 | [C₈H₆N]⁺ | Loss of CO from the [M-C₂H₅]⁺ fragment |

| 89 | [C₇H₅]⁺ | Further fragmentation of the indole ring |

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The indole moiety is naturally fluorescent, a property famously exploited in the study of proteins containing tryptophan. However, the photophysical properties of indole derivatives are highly sensitive to the nature and position of substituents.

For indole-5-carbaldehyde and, by extension, its N-propyl derivative, the presence of the carbonyl group significantly influences its fluorescence properties. The electron-withdrawing carbaldehyde group can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, which often quenches the fluorescence. Therefore, this compound is expected to be weakly fluorescent compared to the parent indole or indole derivatives with electron-donating substituents.

Investigation of Excitation and Emission Spectra

The electronic absorption and emission spectra of indole derivatives are known to be sensitive to the nature and position of substituents on the indole ring, as well as the solvent environment. For N-alkylated indole-3-carboxaldehydes, which are structural isomers of the title compound, studies have been conducted on their UV-Vis absorption and fluorescence spectra in various solvents.

Research on N-alkyl-5-arylindole-3-carboxaldehydes in acetonitrile (B52724) has provided insights into their spectral properties. sioc-journal.cn It is anticipated that this compound would exhibit similar behavior. The excitation spectrum is expected to closely mirror the absorption spectrum, with maxima influenced by the electronic transitions of the indole nucleus, perturbed by the N-propyl and 5-carbaldehyde groups.

The fluorescence emission of indole derivatives is a key characteristic. For a series of N-alkyl-5-arylindole-3-carboxaldehydes, the emission maxima were observed to be significantly red-shifted compared to their absorption maxima, indicating a substantial Stokes shift. This phenomenon is typical for indole-based fluorophores and is attributed to the change in dipole moment upon excitation.

Table 1: Representative Spectroscopic Data for N-Alkyl-5-arylindole-3-carboxaldehydes in Acetonitrile sioc-journal.cn

| Compound (Isomeric Analogue) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| N-Methyl-5-phenylindole-3-carboxaldehyde | 315 | 450 | 135 |

| N-Ethyl-5-phenylindole-3-carboxaldehyde | 316 | 452 | 136 |

| N-Propyl-5-phenylindole-3-carboxaldehyde | 317 | 453 | 136 |

| N-Butyl-5-phenylindole-3-carboxaldehyde | 318 | 455 | 137 |

This interactive table provides a summary of the absorption and emission characteristics of N-alkylated indole-3-carboxaldehydes, which can be considered as models for understanding the spectroscopic behavior of this compound.

Based on these trends, this compound is predicted to have an absorption maximum in the range of 310-320 nm and an emission maximum in the range of 450-460 nm in a polar aprotic solvent like acetonitrile. The substitution at the 5-position is known to influence the electronic properties of the indole ring, and the carbaldehyde group, being an electron-withdrawing group, is expected to modulate the energy of the excited state.

Quantum Yield Measurements and Fluorescence Lifetime Studies

The fluorescence quantum yield (Φ_F_) and fluorescence lifetime (τ_F_) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. For many indole derivatives, these properties are highly dependent on the solvent and the specific substitution pattern, which can influence the rates of radiative and non-radiative decay pathways.

While specific data for this compound is not available, studies on other substituted indoles provide a basis for estimation. For instance, the fluorescence quantum yields and lifetimes of various coumarin (B35378) dyes, which also feature an intramolecular charge transfer character, have been extensively studied and show a strong dependence on solvent polarity. dtic.mil Similarly, the fluorescence lifetimes of cyanoindole derivatives have been shown to vary significantly with the solvent environment.

It is generally observed that for indole derivatives, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield and a shortening of the fluorescence lifetime due to the stabilization of charge-separated excited states that can undergo efficient non-radiative decay.

Table 2: Hypothetical Photophysical Data for this compound in Different Solvents

| Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F_, ns) |

| Cyclohexane | ~0.4 | ~5.0 |

| Dioxane | ~0.3 | ~4.0 |

| Acetonitrile | ~0.1 | ~2.5 |

| Methanol | ~0.05 | ~1.5 |

This interactive table presents a hypothetical representation of how the quantum yield and fluorescence lifetime of this compound might vary with solvent polarity, based on general trends observed for similar fluorophores.

These hypothetical values illustrate the expected trend of decreasing fluorescence efficiency and lifetime with increasing solvent polarity. The N-propyl group is not expected to have a major electronic effect but can influence the solubility and local environment of the fluorophore.

Exciplex Formation and its Influence on Photophysical Behavior

Exciplex (excited state complex) formation is a well-documented phenomenon for indole and its derivatives, particularly in the presence of electron donors or acceptors. The formation of an exciplex can lead to a new, red-shifted emission band in the fluorescence spectrum and provides an additional non-radiative decay pathway, often resulting in fluorescence quenching.

Studies have shown that the fluorescence of indole and its derivatives can be quenched by aromatic solvents like benzene, which is attributed to the formation of an exciplex between the excited indole and the solvent molecule. unse.edu.ar The electron-rich indole ring in its excited state can interact with suitable partners to form these transient complexes.

While there are no specific studies on exciplex formation involving this compound, it is plausible that this compound could form exciplexes with appropriate electron-donating or electron-accepting molecules. The presence of the electron-withdrawing carbaldehyde group at the 5-position would modulate the electron density of the indole ring in the excited state, which in turn would affect its ability to participate in exciplex formation.

For example, in the presence of an electron-donating solvent or quencher, the excited state of this compound might act as an electron acceptor to form an exciplex. This would be observable as a broad, structureless, and red-shifted emission band that appears at the expense of the monomer fluorescence. The efficiency of exciplex formation would be dependent on the concentration of the interacting species and the solvent polarity.

Chemical Reactivity and Derivative Synthesis of 1 Propyl 1h Indole 5 Carbaldehyde

Reactivity of the Indole (B1671886) Core

The indole ring system is characterized by its high electron density, which dictates its reactivity, particularly in electrophilic substitution reactions.

The indole nucleus is highly susceptible to electrophilic attack. wikipedia.org The mechanism of electrophilic aromatic substitution (SEAr) involves the initial attack of the aromatic ring on an electrophile, leading to a resonance-stabilized cationic intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the site of electrophilic attack. wikipedia.orgmasterorganicchemistry.com For indoles, electrophilic substitution is strongly favored at the C3 position of the pyrrole (B145914) ring. ic.ac.uk This preference is attributed to the greater stability of the resulting intermediate, where the positive charge can be delocalized over the benzene (B151609) ring without disrupting the aromatic sextet of the benzene portion. ic.ac.uk Attack at other positions, such as C2, would lead to a less stable intermediate where the benzene aromaticity is lost. ic.ac.uk Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

While the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack on the indole ring, the presence of the N-propyl group and the C5-carbaldehyde can influence the regioselectivity and reactivity. The N-propyl group is an electron-donating group that further activates the indole ring towards electrophilic substitution. Conversely, the carbaldehyde group at the C5 position is an electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic attack. Therefore, electrophilic substitution on 1-Propyl-1H-indole-5-carbaldehyde is expected to occur preferentially at the still highly activated C3 position.

Further functionalization of the this compound scaffold can be achieved at both the nitrogen and carbon atoms of the indole ring.

N-Functionalization: While the nitrogen atom is already substituted with a propyl group, N-functionalization is a common strategy in indole chemistry. For indole itself, N-alkylation is readily achieved by treatment with an alkyl halide in the presence of a base. mdpi.com

C-Functionalization: Direct C-H functionalization represents a powerful and efficient method for modifying the indole scaffold. nih.gov Various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon bonds at different positions of the indole ring, provided a suitable leaving group (e.g., a halide) is present. mdpi.com For instance, the C3 position of indoles can be selectively allylated using copper hydride catalysis. researchgate.net

Transformations of the Carbaldehyde Group

The aldehyde functional group at the C5 position of the indole ring is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form various imine-containing compounds. These reactions typically proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Schiff Bases: Reaction with primary amines (R-NH₂) yields Schiff bases (imines). This condensation is a reversible process. nih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) affords hydrazones. nih.govrsc.org

Semicarbazones: Treatment with semicarbazide (B1199961) (NH₂NHC(=O)NH₂) gives semicarbazones.

Table 1: Condensation Reactions of this compound

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base | 1-Propyl-5-(iminomethyl)-1H-indole derivative |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (NH₂NH₂) | Hydrazone | This compound hydrazone |

| Semicarbazide (NH₂NHC(=O)NH₂) | Semicarbazone | This compound semicarbazone |

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to convert the aldehyde to the corresponding carboxylic acid, 1-Propyl-1H-indole-5-carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (1-Propyl-1H-indol-5-yl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Olefination reactions are powerful tools for converting aldehydes into alkenes (olefins).

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide) to form an alkene and triphenylphosphine (B44618) oxide. youtube.com This reaction is a versatile method for forming carbon-carbon double bonds.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org It typically provides excellent E-selectivity in the resulting alkene. organic-chemistry.org The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. youtube.comwikipedia.orgorganic-chemistry.org The HWE reaction is often favored over the Wittig reaction due to the easier removal of the byproduct and the generally higher nucleophilicity of the phosphonate carbanion. youtube.com

Table 2: Olefination Reactions of this compound

| Reaction Name | Reagent | Product Type | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Forms C=C bond; byproduct is triphenylphosphine oxide. youtube.com |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Alkene | Typically yields E-alkenes; water-soluble phosphate byproduct. wikipedia.orgorganic-chemistry.org |

Aldol (B89426) Condensation and Knoevenagel Reactions for Carbon-Carbon Bond Formation

The aldehyde functionality of this compound is a prime site for reactions that extend the carbon framework, notably through Aldol-type and Knoevenagel condensations. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. wikipedia.orgoszk.hu

Aldol and Claisen-Schmidt Condensations

In the Claisen-Schmidt condensation, a variant of the Aldol condensation, this compound can react with various ketones (enolizable carbonyl compounds) under basic or acidic catalysis to form α,β-unsaturated ketones, commonly known as chalcones. These indole-based chalcones are significant synthetic precursors for flavonoids and other biologically active molecules. nih.govchemrevlett.com The reaction is typically catalyzed by bases like sodium hydroxide (B78521) or piperidine (B6355638). nih.govmdpi.com For instance, the condensation with an appropriate acetophenone (B1666503) in the presence of a base like aqueous NaOH in ethanol (B145695) would yield the corresponding indole-chalcone hybrid. nih.gov While specific examples with the 1-propyl derivative are not detailed in the provided literature, the reaction is general for N-substituted indole aldehydes.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with active methylene (B1212753) compounds, which possess two electron-withdrawing groups attached to a methylene carbon. wikipedia.org This reaction is a highly efficient method for C-C double bond formation and is typically catalyzed by weak bases like piperidine or can be promoted by various catalysts, including Lewis acids or even eco-friendly catalysts under solvent-free conditions. sphinxsai.combanglajol.info

Common active methylene compounds used in this reaction include malononitrile (B47326), ethyl cyanoacetate (B8463686), and barbituric acid derivatives. sphinxsai.combanglajol.info The reaction proceeds via a nucleophilic addition of the deprotonated active methylene compound to the aldehyde, followed by a dehydration step to yield a stable, conjugated product. wikipedia.org For example, reacting this compound with malononitrile in the presence of a catalyst like urea (B33335) under microwave irradiation would be expected to produce (1-propyl-1H-indol-5-yl)methylenemalononitrile in high yield. banglajol.info

The products of these condensations are valuable intermediates themselves, often used in subsequent reactions to build more complex heterocyclic systems.

Table 1: Representative Condensation Reactions with Indole Aldehydes

| Reaction Type | Aldehyde | Reagent | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|---|

| Claisen-Schmidt | Indole-3-carboxaldehyde | Aromatic Ketone | Piperidine | Indole-Chalcone | nih.gov |

| Claisen-Schmidt | Heteroaromatic Aldehyde | 3',4'-(Methylenedioxy)acetophenone | 40% aq. NaOH, EtOH, rt | Indole-Chalcone Hybrid | nih.gov |

| Knoevenagel | Heteroaromatic Aldehyde | Malononitrile, Ethyl Cyanoacetate, Barbituric Acid | L-proline | Knoevenagel Adduct | sphinxsai.com |

| Knoevenagel | Aromatic Aldehyde | Malononitrile | Urea, Microwave | Arylidenemalononitrile | banglajol.info |

| Knoevenagel | Indole-4-carbaldehyde | Cyanoketone | MeONa, MeOH | Dihydro-2H-pyrrol-2-one derivative | nih.gov |

Multi-component Reactions (MCRs) Utilizing this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov this compound is an excellent candidate for MCRs, serving as the aldehyde component in the assembly of diverse heterocyclic libraries.

One prominent example is the synthesis of pyrimido[4,5-b]indoles. These fused heterocyclic systems can be constructed through a one-pot, three-component reaction involving an indole aldehyde, oxindole, and urea or thiourea. researchgate.net While the published example uses various aryl aldehydes, this compound can be readily employed. The reaction is often catalyzed by a Lewis acid, such as ytterbium(III) triflate (Yb(OTf)₃), under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net

Another powerful MCR is the four-component synthesis of 9H-pyrimido[4,5-b]indoles. In this approach, an indole-3-carboxaldehyde, an aromatic aldehyde, and two equivalents of ammonium (B1175870) iodide (as the nitrogen source) are reacted in a one-pot process. mdpi.comresearchgate.net Although the literature focuses on indole-3-carboxaldehydes, the methodology is adaptable to the 5-carboxaldehyde isomer. This reaction is notable for the formation of four new C-N bonds in a single step under transition-metal-free conditions. mdpi.comresearchgate.net

Similarly, pyrimido[4,5-b]quinolines can be synthesized via a three-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.govnih.gov By substituting this compound as the aldehyde component, novel indole-fused quinoline (B57606) derivatives can be accessed. These reactions are often promoted by organocatalysts like trityl chloride or DABCO. nih.govnih.gov

Table 2: Multi-component Reactions for Heterocycle Synthesis

| Reaction Name/Type | Components | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| Three-component | Aryl aldehyde, Oxindole, Urea/Thiourea | Yb(OTf)₃, Solvent-free, 100 °C | Pyrimido[4,5-b]indole | researchgate.net |

| Four-component | Indole-3-carboxaldehyde, Aromatic aldehyde, NH₄I | I₂, O₂, DMSO, 120 °C | 9H-Pyrimido[4,5-b]indole | mdpi.comresearchgate.net |

| Three-component (Biginelli-like) | Aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | Trityl Chloride, Chloroform, Reflux | Pyrimido[4,5-b]quinoline | nih.gov |

Applications of 1 Propyl 1h Indole 5 Carbaldehyde in Advanced Materials Science

Fluorescent Sensing and Imaging Platforms

Exploration in Logic Gate Functionality

While direct experimental realization of a molecular logic gate using 1-Propyl-1H-indole-5-carbaldehyde has not been extensively documented in publicly available research, the structural motifs of the molecule provide a strong theoretical basis for its potential in this application. Molecular logic gates are molecules that can perform a logical operation based on one or more inputs, such as the presence of specific ions or changes in pH, resulting in a detectable output, often a change in fluorescence. nih.gov

The indole (B1671886) scaffold itself is a key component in many fluorescent probes due to its electron-rich nature. nih.gov The fluorescence properties of indole derivatives can be finely tuned by the introduction of various substituents. nih.gov In the case of this compound, the aldehyde group at the 5-position is an electron-withdrawing group, which can significantly influence the photophysical properties of the indole ring. This substitution can lead to intramolecular charge transfer (ICT) states, which are often associated with environmentally sensitive fluorescence.

The N-propyl group, being a simple alkyl group, primarily enhances the solubility of the molecule in organic solvents, which is a practical advantage for its incorporation into various material matrices. nih.gov The core principle behind its potential use in logic gates lies in the modulation of its fluorescence output in response to external stimuli. For instance, the aldehyde group could act as a binding site for specific cations or anions. Upon binding, the electronic structure of the molecule would be perturbed, leading to a change in the fluorescence emission (an "ON" or "OFF" state), thus functioning as a simple logic gate.

Further functionalization of the aldehyde group could lead to more complex logic gate designs. For example, condensation reactions with other molecules could introduce additional binding sites, allowing for the development of multi-input logic gates. The fundamental photophysical properties of related 5-substituted indoles, which show significant shifts in their excitation and emission spectra upon oligomerization, suggest that derivatives of this compound could be engineered to respond to specific chemical inputs. rsc.org

Table 1: Theoretical Logic Gate Functionality of this compound

| Input(s) | Potential Binding Site | Expected Output (Fluorescence) | Logic Gate Type |

| Metal Cation (e.g., Zn²⁺) | Aldehyde Oxygen | Quenching or Enhancement | YES / NOT |

| Anion (e.g., CN⁻) | Aldehyde Carbon (via nucleophilic addition) | Shift in Emission Wavelength | YES |

| pH Change | Protonation/Deprotonation of Indole Nitrogen | Change in Fluorescence Intensity | OR / AND (with other inputs) |

It is important to note that these are theoretical propositions based on the known reactivity and photophysics of similar indole derivatives. Experimental validation is necessary to fully realize the potential of this compound in molecular logic systems.

Novel Pigment and Dye Development

The development of new pigments and dyes is crucial for a variety of industries, and organic molecules with tunable colors are highly sought after. Indole derivatives have historically been the basis for important dyes, most notably indigo. mdpi.com The color of these compounds arises from extended π-conjugated systems.

While this compound in its monomeric form is typically a colorless or pale-colored solid, its chemical structure provides a versatile platform for the synthesis of novel chromophores. researchgate.net The aldehyde group is a key functional handle that allows for the extension of the π-conjugated system through various chemical reactions.

For instance, Knoevenagel or aldol (B89426) condensation reactions with activated methylene (B1212753) compounds can lead to the formation of derivatives with significantly extended conjugation, resulting in absorption in the visible region of the electromagnetic spectrum and thus, color. The specific color of the resulting dye could be tuned by carefully selecting the reaction partner.

Table 2: Potential Dye Synthesis from this compound

| Reactant for Condensation | Resulting Chromophore System | Potential Color Range |

| Malononitrile (B47326) | Dicyanovinyl-substituted indole | Yellow to Orange |

| Indanone | Indenylidene-indole | Red to Violet |

| Barbituric Acid | Indolylidene-barbiturate | Red to Blue |

Furthermore, the N-propyl group can influence the solid-state packing of the resulting dye molecules, which can also affect their color and other material properties such as lightfastness and solubility in different media. The inherent fluorescence of some indole derivatives also opens up the possibility of developing fluorescent dyes and pigments. nih.gov By analogy with other 5-substituted indoles, it is expected that polymers or oligomers derived from this compound could exhibit interesting photoluminescent properties. rsc.org

The enzymatic synthesis of indigo-type dyes from indole derivatives has also been demonstrated, suggesting that biocatalytic routes could be explored for the transformation of this compound into novel pigments, offering a more environmentally friendly approach to dye synthesis. mdpi.com The field of indole-based dyes is extensive, and the specific substitution pattern of this compound offers a unique starting point for the design of new colorants with potentially novel and desirable properties. openmedicinalchemistryjournal.comdergipark.org.tr

Q & A

Q. What are the recommended synthetic routes for 1-Propyl-1H-indole-5-carbaldehyde, and how can reaction efficiency be optimized?

The Vilsmeier-Haack reaction is a common method for synthesizing indole carbaldehydes, as demonstrated for analogous compounds like 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde . For 1-propyl derivatives, alkylation of the indole nitrogen (e.g., using propyl halides) followed by formylation at the 5-position is typical. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or POCl₃ for formylation), and catalyst loading. Purity can be monitored via TLC or HPLC, with recrystallization in ethanol/water mixtures recommended for final purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms propyl chain attachment (δ ~0.9–1.7 ppm for CH₃ and CH₂ groups) and aldehyde proton (δ ~9.8–10.2 ppm).

- X-ray crystallography : SHELX programs are widely used for structure refinement, while ORTEP-III generates graphical representations of molecular geometry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Cross-validation with IR (C=O stretch ~1680–1720 cm⁻¹) ensures structural integrity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of vapors.

- Waste disposal : Segregate waste and collaborate with certified agencies for environmentally safe disposal, as outlined for structurally similar indole derivatives .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound across studies?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Reproducing experiments : Use standardized protocols (e.g., USP methods) for purity assessment .

- Orthogonal validation : Combine DSC (melting point analysis) with XRD to identify polymorphs .

- Meta-analysis : Compare data across peer-reviewed studies while accounting for variables like solvent systems and instrumentation .

Q. What strategies are effective for optimizing regioselectivity during the alkylation of 1H-indole-5-carbaldehyde to introduce the propyl group?

- Base selection : Strong bases (e.g., NaH) favor N-alkylation over C-alkylation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the indole nitrogen.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions. Reaction progress can be tracked via in-situ FTIR to detect aldehyde stability .

Q. How does the electronic environment of the indole ring influence the reactivity of this compound in cross-coupling reactions?

The electron-rich indole ring activates the aldehyde group for nucleophilic additions. Substituents at the 3-position (e.g., methyl groups) can sterically hinder reactivity, while the propyl chain at N1 modulates electron density via inductive effects. Computational modeling (DFT) predicts electrophilic sites, guiding functionalization strategies for applications in drug intermediates .

Q. What computational methods are suitable for predicting the crystal structure and intermolecular interactions of this compound?

- Molecular docking : Software like AutoDock Vina models ligand-receptor binding, useful for pharmacological studies.

- Crystal packing analysis : Programs like Mercury (CCDC) visualize hydrogen bonding (C=O⋯H-N) and π-π stacking interactions.

- Density functional theory (DFT) : Calculates electrostatic potential surfaces to rationalize crystallization behavior .

Q. How can researchers validate the purity and structural integrity of this compound batches using orthogonal analytical methods?

- Chromatography : HPLC with UV detection (λ ~250–300 nm for indole absorption) quantifies impurities.

- Elemental analysis : Confirms C/H/N/O ratios within 0.3% of theoretical values.

- Single-crystal XRD : Resolves bond lengths/angles to validate molecular geometry .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity?

Scaling introduces issues like exothermicity control and byproduct formation. Solutions include:

Q. How can mechanistic studies elucidate the role of this compound as a key intermediate in multicomponent reactions?

- Kinetic studies : Variable-temperature NMR tracks intermediate formation.

- Isotopic labeling : ¹³C-labeled aldehyde groups trace reaction pathways.

- Cross-over experiments : Identify whether reactions proceed via ionic or radical mechanisms.

These approaches are critical for designing novel indole-based catalysts or bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.